molecular formula C5H5NO3 B1592054 4-Methylisoxazole-3-carboxylic acid CAS No. 215872-46-1

4-Methylisoxazole-3-carboxylic acid

Cat. No.: B1592054
CAS No.: 215872-46-1
M. Wt: 127.1 g/mol
InChI Key: OFLBJRPOLLXDSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylisoxazole-3-carboxylic acid is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom at adjacent positions.

Safety and Hazards

When handling 4-Methylisoxazole-3-carboxylic acid, it is recommended to avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylisoxazole-3-carboxylic acid can be synthesized through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, often catalyzed by copper (I) or ruthenium (II) complexes . Another method includes the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water .

Industrial Production Methods: Industrial production of this compound typically employs metal-catalyzed cycloaddition reactions due to their efficiency and high yield. The use of microwave-assisted green synthetic pathways has also been explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methylisoxazole-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive in cycloaddition reactions, where it forms isoxazole derivatives .

Common Reagents and Conditions: Common reagents used in these reactions include copper (I) acetylides, tert-butyl nitrite, and isoamyl nitrite. Reaction conditions often involve moderate temperatures and the presence of catalysts such as copper (I) chloride or ruthenium (II) complexes .

Major Products Formed: The major products formed from these reactions are typically substituted isoxazoles, which can be further functionalized to yield a variety of biologically active compounds .

Mechanism of Action

Properties

IUPAC Name

4-methyl-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-3-2-9-6-4(3)5(7)8/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLBJRPOLLXDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CON=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619562
Record name 4-Methyl-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215872-46-1
Record name 4-Methyl-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1,2-oxazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylisoxazole-3-carboxylic acid
Reactant of Route 2
4-Methylisoxazole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-Methylisoxazole-3-carboxylic acid
Reactant of Route 4
4-Methylisoxazole-3-carboxylic acid
Reactant of Route 5
4-Methylisoxazole-3-carboxylic acid
Reactant of Route 6
4-Methylisoxazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.